molecular formula C14H15NO4 B13899194 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester CAS No. 1025932-71-1

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester

Cat. No.: B13899194
CAS No.: 1025932-71-1
M. Wt: 261.27 g/mol
InChI Key: UIUNNPLSRXBZMW-UHFFFAOYSA-N
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Description

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a substituted indole derivative featuring an ethoxycarbonyl group at position 7 and an ethyl ester moiety at position 2 of the indole ring. Indole derivatives are critical intermediates in pharmaceutical and materials science due to their versatile reactivity and role in bioactive molecule synthesis .

Properties

CAS No.

1025932-71-1

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

diethyl 1H-indole-2,7-dicarboxylate

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)10-7-5-6-9-8-11(15-12(9)10)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3

InChI Key

UIUNNPLSRXBZMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC(=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Fischer Esterification Approach

The most common and classical method for preparing esters such as 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is the Fischer esterification. This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.

Mechanism Overview:

  • Protonation of the carbonyl oxygen in the carboxylic acid increases electrophilicity.
  • Nucleophilic attack by the alcohol oxygen on the carbonyl carbon forms a tetrahedral intermediate.
  • Proton transfers facilitate the elimination of water.
  • Deprotonation of the protonated ester yields the neutral ester product.

This reaction is reversible and reaches an equilibrium, so to drive the reaction toward ester formation, an excess of one reactant (usually the alcohol) is used, or continuous removal of water is employed.

Application to this compound:

  • Starting from 1H-indole-2,7-dicarboxylic acid, reaction with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions would yield the diethyl ester.
  • Excess ethanol and removal of water by azeotropic distillation or use of molecular sieves can improve yield.
  • The reaction temperature and time depend on scale and desired purity but typically involve gentle heating to reflux.

Catalysts and Reaction Conditions

  • Acid Catalysts: Sulfuric acid is traditional, but solid acid catalysts such as ion exchange resins with sulfonic acid groups (e.g., Amberlyst-15) offer advantages in ease of separation and reuse.
  • Temperature: Reflux temperature of ethanol (~78°C) is commonly used.
  • Water Removal: Continuous removal of water shifts equilibrium toward ester formation, improving yield.
  • Molar Ratios: Acid to alcohol molar ratios typically range from 1:1.1 to 1:2 to favor ester formation.

Continuous Esterification and Distillation Process

A patented process for ethyl ester preparation from ethanol-containing mixtures of aliphatic alcohols involves simultaneous esterification and continuous separation in a distillation column. This process can be adapted for this compound synthesis:

Step Description
1 Feed the indole dicarboxylic acid and ethanol with acid catalyst into a distillation column
2 Esterification occurs in the column with molar ratio control (acid:alcohol ~1:1.1-2)
3 Water and ethyl ester continuously removed from the top of the column
4 Heavier components (unreacted acid or higher esters) withdrawn from the bottom
5 Purified this compound collected

This method enhances yield and purity by leveraging equilibrium shifts via continuous removal of products.

Data Tables Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 1H-Indole-2,7-dicarboxylic acid Purity > 98% preferred
Alcohol Ethanol Excess used to drive reaction
Catalyst Concentrated H2SO4 or sulfonic acid resin Solid acid catalysts preferred for reuse
Temperature ~78°C (reflux of ethanol) Controlled to avoid decomposition
Reaction Time 4–24 hours Depends on scale and catalyst efficiency
Water Removal Azeotropic distillation or molecular sieves Essential to shift equilibrium
Molar Ratio (acid:alcohol) 1:1.1 to 1:2 Excess alcohol favors ester formation
Yield Typically >85% with optimized conditions Higher with continuous removal of water

Research Findings and Notes

  • Equilibrium Nature: The Fischer esterification is an equilibrium reaction; thus, reaction conditions must be optimized to favor ester formation.
  • Catalyst Choice: Using solid acid catalysts reduces corrosion and simplifies purification compared to liquid acids.
  • Scale-Up Considerations: Continuous distillation-esterification processes allow for industrial-scale synthesis with simultaneous product separation, improving efficiency and yield.
  • Purification: Post-reaction purification typically involves neutralization of acid catalyst, extraction, and distillation or recrystallization to obtain pure diethyl ester derivative.
  • Alternative Methods: While Fischer esterification is predominant, other methods such as acid chloride formation followed by alcoholysis or enzymatic esterification could be explored but are less common for this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 7-ethoxycarbonylindole-2-carboxylic acid ethyl ester and its analogs based on substituent type and position:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key References
Ethyl indole-2-carboxylate None C₁₁H₁₁NO₂ 189.21 Not reported
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃ C₁₂H₁₃NO₃ 219.24 154–157
Ethyl 7-methoxyindole-2-carboxylate 7-OCH₃ C₁₂H₁₃NO₃ 219.24 Not reported
Ethyl 5,6-dimethoxyindole-2-carboxylate 5,6-di-OCH₃ C₁₃H₁₅NO₄ 249.26 Not reported
Ethyl 6-hydroxy-5-methoxyindole-2-carboxylate 5-OCH₃, 6-OH C₁₂H₁₃NO₄ 235.24 Not reported
5-Ethoxycarbonylindole-2-carboxylic acid ethyl ester 5-COOEt C₁₄H₁₅NO₄ 261.27 Not reported

Key Observations :

  • Substituent Effects :
    • Methoxy (OCH₃) or ethoxycarbonyl (COOEt) groups increase molecular weight and polarity compared to the unsubstituted ethyl indole-2-carboxylate .
    • Melting points are influenced by substituent position; for example, 5-methoxy substitution (154–157°C) introduces crystallinity due to hydrogen bonding .
    • Hydroxy groups (e.g., 6-hydroxy-5-methoxy) enhance solubility in polar solvents but may reduce thermal stability .
  • Synthetic Relevance :
    • Ethyl indole-2-carboxylate derivatives are typically synthesized via esterification or nucleophilic substitution. highlights optimized conditions for indole-2-carboxylate ester synthesis, which may apply to the 7-ethoxycarbonyl variant .

    • Substituents at position 7 (e.g., 7-methoxy) can sterically hinder reactions at the indole core, affecting subsequent functionalization .

Biological Activity

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indole scaffold is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activities of this compound based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with ethyl chloroformate or other suitable reagents under controlled conditions. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Studies have indicated that compounds with an indole structure can inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : Indoles may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. For instance, some indole derivatives act as survivin inhibitors, promoting apoptosis in aggressive tumors by disrupting the interaction between survivin and caspases .
  • Case Studies : In vitro studies have demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. For example, a study reported that a related indole compound had an IC50 value of approximately 32.37 μM against HIV-1 integrase, suggesting potential applications in viral oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : Research has shown that indole derivatives can exhibit antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Quantitative Analysis : In one study, compounds similar to this compound demonstrated a 70-95% inhibition rate against various bacterial strains .

Data Summary

Biological Activity Effect Cell Line/Organism IC50/Activity Level
AnticancerCytotoxicMCF-7~32.37 μM
AntimicrobialBacterial InhibitionE. coli, S. aureus70-95% inhibition

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